molecular formula C19H26ClN3O2 B3814264 N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

Cat. No.: B3814264
M. Wt: 363.9 g/mol
InChI Key: HISGDDDCLWJXJU-IKGGRYGDSA-N
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Description

N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated imidazo[1,2-a]pyridine ring, an oxane ring, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorinated substituent. The oxane ring is then constructed through cyclization reactions, and finally, the acetamide group is introduced via acylation reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction conditions, such as temperature, solvent, and catalyst loading .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-11(2)7-16-8-15(22-13(4)24)9-17(25-16)19-12(3)21-18-6-5-14(20)10-23(18)19/h5-6,10-11,15-17H,7-9H2,1-4H3,(H,22,24)/t15-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISGDDDCLWJXJU-IKGGRYGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3CC(CC(O3)CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)[C@@H]3C[C@@H](C[C@@H](O3)CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 4
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2S,4R,6S)-2-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

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